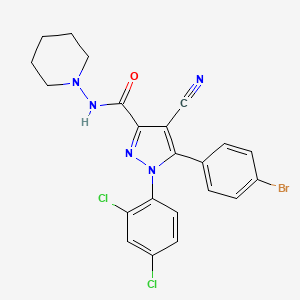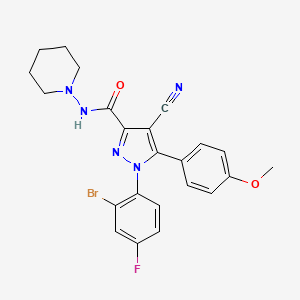![molecular formula C26H26N2O5 B10792329 (1S,5R,13R,17S)-4-(cyclopropylmethyl)-10-hydroxy-14-oxo-12-oxa-4-azapentacyclo[9.6.1.0^{1,13}.0^{5,17}.0^{7,18}]octadeca-7(18),8,10-trien-17-yl pyridine-4-carboxylate](/img/structure/B10792329.png)
(1S,5R,13R,17S)-4-(cyclopropylmethyl)-10-hydroxy-14-oxo-12-oxa-4-azapentacyclo[9.6.1.0^{1,13}.0^{5,17}.0^{7,18}]octadeca-7(18),8,10-trien-17-yl pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1S,5R,13R,17S)-4-(cyclopropylmethyl)-10-hydroxy-14-oxo-12-oxa-4-azapentacyclo[9.6.1.0{1,13}.0{5,17}.0^{7,18}]octadeca-7(18),8,10-trien-17-yl pyridine-4-carboxylate is a complex organic molecule with a unique structure It is known for its potential applications in various fields, including medicinal chemistry and molecular biology
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,5R,13R,17S)-4-(cyclopropylmethyl)-10-hydroxy-14-oxo-12-oxa-4-azapentacyclo[9.6.1.0{1,13}.0{5,17}.0^{7,18}]octadeca-7(18),8,10-trien-17-yl pyridine-4-carboxylate involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these steps include cyclopropylmethyl bromide, pyridine-4-carboxylic acid, and various catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: (1S,5R,13R,17S)-4-(cyclopropylmethyl)-10-hydroxy-14-oxo-12-oxa-4-azapentacyclo[9.6.1.0{1,13}.0{5,17}.0^{7,18}]octadeca-7(18),8,10-trien-17-yl pyridine-4-carboxylate undergoes various chemical reactions, including:
- Oxidation : The hydroxyl group can be oxidized to form a ketone or aldehyde.
- Reduction : The ketone group can be reduced to form an alcohol.
- Substitution : The cyclopropylmethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired products are formed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the ketone group yields an alcohol.
Scientific Research Applications
(1S,5R,13R,17S)-4-(cyclopropylmethyl)-10-hydroxy-14-oxo-12-oxa-4-azapentacyclo[9.6.1.0{1,13}.0{5,17}.0^{7,18}]octadeca-7(18),8,10-trien-17-yl pyridine-4-carboxylate has a wide range of scientific research applications:
- Chemistry : Used as a model compound to study complex organic reactions and mechanisms.
- Biology : Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
- Medicine : Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
- Industry : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,5R,13R,17S)-4-(cyclopropylmethyl)-10-hydroxy-14-oxo-12-oxa-4-azapentacyclo[9.6.1.0{1,13}.0{5,17}.0^{7,18}]octadeca-7(18),8,10-trien-17-yl pyridine-4-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various physiological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds:
- (5Z)-5-(3-fluorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- [Na2(H2O)10(NH4)4][V10O28]
Uniqueness: Compared to similar compounds, (1S,5R,13R,17S)-4-(cyclopropylmethyl)-10-hydroxy-14-oxo-12-oxa-4-azapentacyclo[9.6.1.0{1,13}.0{5,17}.0^{7,18}]octadeca-7(18),8,10-trien-17-yl pyridine-4-carboxylate stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a diverse range of chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H26N2O5 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] pyridine-4-carboxylate |
InChI |
InChI=1S/C26H26N2O5/c29-18-4-3-17-13-20-26(33-24(31)16-6-10-27-11-7-16)8-5-19(30)23-25(26,21(17)22(18)32-23)9-12-28(20)14-15-1-2-15/h3-4,6-7,10-11,15,20,23,29H,1-2,5,8-9,12-14H2/t20-,23+,25+,26-/m1/s1 |
InChI Key |
OCESMZGTHPOBCE-RTOPKKFASA-N |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)OC(=O)C7=CC=NC=C7 |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)OC(=O)C7=CC=NC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{(Cyclopropylmethyl)[4-(7-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide](/img/structure/B10792256.png)
![3-{Cyclobutyl[4-(7-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide](/img/structure/B10792261.png)
![3-{Cyclobutyl[4-(6-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide](/img/structure/B10792265.png)
![3-{(Cyclopropylmethyl)[4-(5-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide](/img/structure/B10792273.png)
amino]chromane-5-carboxamide](/img/structure/B10792278.png)
amino]chromane-5-carboxamide](/img/structure/B10792280.png)




![Pentanoic acid (R)-2-methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl ester](/img/structure/B10792321.png)
![(1S,5R,13R,17S)-4-(cyclopropylmethyl)-10-hydroxy-14-oxo-12-oxa-4-azapentacyclo[9.6.1.0^{1,13}.0^{5,17}.0^{7,18}]octadeca-7(18),8,10-trien-17-yl quinoline-2-carboxylate](/img/structure/B10792336.png)

